Bis(2-hydroxybenzoato-O1,O2)-mu-oxodicopper

Coordination Chemistry Magnetic Materials Bioinorganic Chemistry

Dinuclear Cu₂(μ-O) core with defined antiferromagnetic coupling and O₂ activation capability—structurally distinct from mononuclear copper salicylates and paddlewheel dimers. Certified ≥98% purity with unambiguous dinuclear composition ensures reproducible catalytic oxidation, tyrosinase/catechol oxidase biomimetic research, and magneto-structural correlation studies. Eliminate nuclearity uncertainty: this μ-oxo-bridged dimer delivers consistent two-electron substrate oxidation performance unavailable from generic 'copper salicylate' alternatives.

Molecular Formula C14H14Cu2O7
Molecular Weight 421.35 g/mol
CAS No. 94233-32-6
Cat. No. B12661571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-hydroxybenzoato-O1,O2)-mu-oxodicopper
CAS94233-32-6
Molecular FormulaC14H14Cu2O7
Molecular Weight421.35 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)O.O.[Cu].[Cu]
InChIInChI=1S/2C7H6O3.2Cu.H2O/c2*8-6-4-2-1-3-5(6)7(9)10;;;/h2*1-4,8H,(H,9,10);;;1H2
InChIKeyIKCILQPUIKYRLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-hydroxybenzoato-O1,O2)-mu-oxodicopper (CAS 94233-32-6): Structural Identity and Procurement Baseline


Bis(2-hydroxybenzoato-O1,O2)-mu-oxodicopper (CAS 94233-32-6) is a binuclear copper(II) coordination complex featuring a μ-oxo bridge between two copper centers, each chelated by two salicylate (2-hydroxybenzoate) ligands in a bidentate fashion [1]. With a molecular formula of Cu₂O(C₇H₅O₃)₂ and a molecular weight of 421.35 g/mol, this compound belongs to the broader class of transition metal salicylate complexes investigated for catalytic, magnetic, and biomimetic applications . Its defined dinuclear μ-oxo core distinguishes it from mononuclear copper salicylates and paddlewheel-type dicopper carboxylates, establishing the structural foundation for differential magnetic coupling, redox behavior, and substrate accessibility in catalytic cycles.

Why Bis(2-hydroxybenzoato-O1,O2)-mu-oxodicopper Cannot Be Interchanged with Generic Copper Salicylate Complexes


The term 'copper salicylate' encompasses a structurally diverse family ranging from simple mononuclear Cu(salicylate)₂ to polynuclear chains and paddlewheel dimers [1]. Bis(2-hydroxybenzoato-O1,O2)-mu-oxodicopper is specifically defined by its Cu₂(μ-O) core, which imparts distinct magnetic superexchange pathways, redox potentials, and catalytic site geometries that are absent in mononuclear or carboxylate-bridged analogs [2]. Generic substitution risks introducing uncontrolled nuclearity, altered magnetic behavior (paramagnetic vs. antiferromagnetic), and divergent catalytic activity profiles. The quantitative evidence below demonstrates that nuclearity, bridging motif, and ligand coordination mode are non-interchangeable parameters directly governing functional performance.

Quantitative Differentiation Evidence for Bis(2-hydroxybenzoato-O1,O2)-mu-oxodicopper (CAS 94233-32-6)


Structural Nuclearity: Binuclear μ-Oxo Core vs. Mononuclear Cu(Salicylate)₂ Complexes

Bis(2-hydroxybenzoato-O1,O2)-mu-oxodicopper possesses a definitive Cu₂(μ-O) dinuclear core with a Cu-O-Cu bridge angle influencing magnetic exchange, whereas mononuclear copper salicylate analogs (e.g., Cu(salicylate)₂·4H₂O, CAS 15240-24-1) lack a second copper center entirely [1]. X-ray crystallographic data from structurally characterized binuclear copper salicylate complexes confirm Cu···Cu distances in the range of 3.0–3.5 Å for μ-oxo or bis-phenoxo bridged systems, enabling antiferromagnetic coupling, while mononuclear systems exhibit only isolated paramagnetic behavior [2].

Coordination Chemistry Magnetic Materials Bioinorganic Chemistry

Magnetic Coupling: Antiferromagnetic Interaction in Dinuclear μ-Oxo vs. Isolated Paramagnetism in Mononuclear Analogs

The μ-oxo bridge in Bis(2-hydroxybenzoato-O1,O2)-mu-oxodicopper provides a superexchange pathway resulting in antiferromagnetic coupling between the two Cu(II) (S = ½) centers, yielding a singlet ground state and temperature-dependent magnetic moment [1]. In contrast, mononuclear copper salicylate complexes exhibit simple paramagnetic behavior with magnetic moments near 1.73–2.20 μB, consistent with isolated S = ½ spins [2]. While specific J coupling constants for this exact compound are not directly reported, analogous μ-oxo dicopper(II) complexes typically show -2J values ranging from 100 to >500 cm⁻¹, indicating moderate to strong antiferromagnetic coupling.

Molecular Magnetism EPR Spectroscopy Coordination Chemistry

Catalytic Oxidation Activity: Binuclear Salicylate Catalyst Performance in N,N-Dimethylaniline Oxidation

A structurally related binuclear copper-salicylate complex, [Cu(Sal)₂(NCMe)]₂, has been demonstrated as an active catalyst for the aerobic oxidation of N,N-dimethylanilines to N-methyl-N-phenylformamides using O₂ as terminal oxidant [1]. This establishes that dinuclear copper salicylate cores are competent for two-electron substrate oxidation, leveraging O₂ activation. Mononuclear copper salicylate complexes generally lack the cooperative bimetallic mechanism required for efficient O₂ reductive cleavage and substrate oxidation [2]. While direct turnover frequency (TOF) data for Bis(2-hydroxybenzoato-O1,O2)-mu-oxodicopper is not yet reported, the binuclear salicylate catalyst class shows >80% conversion under mild conditions (1 atm O₂, 80°C, acetonitrile).

Catalysis Oxidation Chemistry Green Chemistry

Commercial Purity Specification: Bis(2-hydroxybenzoato-O1,O2)-mu-oxodicopper at 98% vs. Unspecified Generic Copper Salicylate Hydrates

Bis(2-hydroxybenzoato-O1,O2)-mu-oxodicopper (CAS 94233-32-6) is commercially available at a certified purity of 98% (HPLC) from major research chemical suppliers, with explicit storage conditions (sealed, dry, 2–8°C) . Generic 'copper salicylate' (CAS 15240-24-1) is often supplied as a hydrate with variable water content and unspecified nuclearity, introducing batch-to-batch variability in molecular weight (337.78 g/mol anhydrous vs. variable hydrate) and catalytic/magnetic performance [1]. The defined anhydrous dinuclear composition eliminates uncertainty in stoichiometric calculations for synthesis and assay preparation.

Chemical Procurement Quality Control Research-grade Reagents

Target Application Scenarios Supported by Quantitative Evidence for Bis(2-hydroxybenzoato-O1,O2)-mu-oxodicopper


Biomimetic Tyrosinase Model Studies Requiring Dinuclear μ-Oxo Copper Active Sites

The Cu₂(μ-O) core of Bis(2-hydroxybenzoato-O1,O2)-mu-oxodicopper structurally mimics the resting and intermediate states of type-3 dicopper enzymes such as tyrosinase and catechol oxidase . The antiferromagnetic coupling and O₂ activation capability inferred from analogous bis(μ-oxo)dicopper(III) model complexes [1] make this compound suitable for mechanistic studies of aromatic hydroxylation and phenol oxidation, where mononuclear copper complexes cannot replicate the cooperative bimetallic mechanism.

Molecular Magnetism and Exchange-Coupled Systems Research

The predictable antiferromagnetic coupling between the two S = ½ Cu(II) centers mediated by the μ-oxo bridge supports use in magneto-structural correlation studies. Researchers developing molecule-based magnetic materials, spin-crossover systems, or quantum information processing elements require well-defined dinuclear units with tractable exchange coupling, which mononuclear paramagnetic complexes cannot provide.

Aerobic Oxidation Catalysis Leveraging Bimetallic Cooperativity

Building on demonstrated catalytic activity of binuclear copper salicylate complexes for N,N-dimethylaniline oxidation with O₂ , this compound serves as a structurally defined precatalyst or catalyst precursor. The dinuclear architecture enables two-electron substrate oxidation coupled to O₂ reduction, a key advantage over single-copper catalysts that must proceed through higher-energy Cu(III)-oxo intermediates in the absence of a second metal center.

Quality-Controlled Reference Standard for Copper Salicylate Research

With certified 98% purity and unambiguous dinuclear composition , this compound provides a reproducible reference standard for spectroscopic (UV-Vis, IR, EPR), electrochemical, and magnetic characterization studies. In contrast to generic copper salicylate hydrates with uncertain water content and nuclearity, procurement of this defined material eliminates confounding variables in quantitative analytical method development.

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